REACTION_CXSMILES
|
OS(O)(=O)=O.[Cl:6][C:7]1[CH:8]=[CH:9][C:10]2[C:15]([CH:16]=1)=[CH:14][NH:13][C:12]([CH2:19]Br)(CBr)[CH:11]=2.[OH-:21].[Na+]>O>[Cl:6][C:7]1[CH:16]=[C:15]2[C:10]([CH:11]=[C:12]([CH:19]=[O:21])[N:13]=[CH:14]2)=[CH:9][CH:8]=1 |f:2.3|
|
Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
OS(=O)(=O)O
|
Name
|
7-chloro-3,3-dibromomethyl isoquinoline
|
Quantity
|
0.69 g
|
Type
|
reactant
|
Smiles
|
ClC=1C=CC2=CC(NC=C2C1)(CBr)CBr
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
150 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The solution is then cooled to ambient temperatures
|
Type
|
EXTRACTION
|
Details
|
The aqueous solution is extracted with CH2Cl2
|
Type
|
WASH
|
Details
|
The organic solution is washed with H2O
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layer is dried over MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC=C2C=C(N=CC2=C1)C=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 1.3 mmol | |
AMOUNT: MASS | 0.25 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |